Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-
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Overview
Description
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- is a heterocyclic compound that features a fused ring system containing both oxazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- can be achieved through several synthetic routes. One efficient method involves a one-pot convergent synthesis protocol using the Mitsunobu reaction followed by sequential cyclization . This method provides good to excellent yields and high enantioselectivities. Another approach involves the use of n-BuLi mediated intramolecular cyclization reactions .
Industrial Production Methods: Industrial production methods for oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- include oxidizing agents such as Dess–Martin periodinane and reducing agents like sodium borohydride . Substitution reactions often involve the use of nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[2,3-c][1,4]oxazin-8-one derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- has a wide range of scientific research applications. In medicinal chemistry, it serves as a key scaffold for the development of bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities . In materials science, it is used as an intermediate in the synthesis of polymers and other advanced materials . Additionally, its unique structural properties make it a valuable tool in the study of heterocyclic chemistry and reaction mechanisms.
Mechanism of Action
The mechanism of action of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit bacterial protein synthesis by binding to ribosomal subunits . As an anticoagulant, it could inhibit the activity of coagulation factors such as Factor Xa . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- can be compared with other similar compounds, such as oxazolidinones and other oxazine derivatives. While oxazolidinones are well-known for their antibacterial properties, oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- offers additional versatility due to its fused ring system, which can enhance its reactivity and binding affinity . Similar compounds include benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one and various 1,3-oxazine derivatives .
Properties
CAS No. |
102336-71-0 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,3,5,6,8,8a-hexahydro-[1,3]oxazolo[2,3-c][1,4]oxazin-8-ol |
InChI |
InChI=1S/C6H11NO3/c8-6-5-7(1-3-9-5)2-4-10-6/h5-6,8H,1-4H2 |
InChI Key |
PGFIFNMSZJGCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2N1CCOC2O |
Origin of Product |
United States |
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